molecular formula C10H3Cl5 B13436319 1,2,4,5,6-Pentachloronaphthalene CAS No. 150224-20-7

1,2,4,5,6-Pentachloronaphthalene

Cat. No.: B13436319
CAS No.: 150224-20-7
M. Wt: 300.4 g/mol
InChI Key: KPOZENRUJCHWOA-UHFFFAOYSA-N
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Description

1,2,4,5,6-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5. It is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5,6-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction typically proceeds through a series of chlorination steps, resulting in the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is often produced as part of a mixture of polychlorinated naphthalenes, which are then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,6-Pentachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,5,6-Pentachloronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5,6-Pentachloronaphthalene involves its interaction with cellular components and enzymes. The compound can induce the expression of phase I biotransformation enzymes, such as cytochrome P450, which are involved in the detoxification of xenobiotics. Additionally, it can affect cellular signaling pathways and cause oxidative stress, leading to various toxic effects .

Comparison with Similar Compounds

1,2,4,5,6-Pentachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:

  • 1,2,3,4,5-Pentachloronaphthalene
  • 1,2,3,4,6-Pentachloronaphthalene
  • 1,2,3,5,7-Pentachloronaphthalene
  • Hexachloronaphthalenes (e.g., 1,2,3,4,5,6-Hexachloronaphthalene)

These compounds share similar chemical properties but differ in the number and position of chlorine atoms on the naphthalene ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical behavior and environmental persistence .

Properties

IUPAC Name

1,2,4,5,6-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-5-2-1-4-8(10(5)15)6(12)3-7(13)9(4)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOZENRUJCHWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164503
Record name 1,2,4,5,6-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150224-20-7
Record name Naphthalene, 1,2,4,5,6-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,6-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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